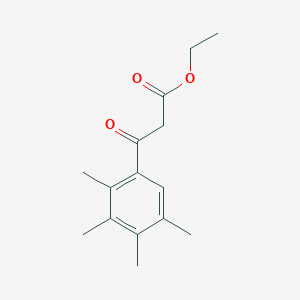

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate

Description

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate is a β-keto ester featuring a phenyl ring substituted with four methyl groups at the 2-, 3-, 4-, and 5-positions. This compound belongs to a broader class of aryl β-keto esters, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like tetrahydropyrimidines and pyridazines . The tetramethylphenyl group introduces significant steric bulk and electron-donating effects, which influence its reactivity and applications.

Properties

CAS No. |

170928-69-5 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate |

InChI |

InChI=1S/C15H20O3/c1-6-18-15(17)8-14(16)13-7-9(2)10(3)11(4)12(13)5/h7H,6,8H2,1-5H3 |

InChI Key |

IEQAAKYVJRHZFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate typically involves the esterification of 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoic acid.

Reduction: Ethyl 3-hydroxy-3-(2,3,4,5-tetramethylphenyl)propanoate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tetramethyl-substituted phenyl ring provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate with structurally analogous β-keto esters, emphasizing substituent effects on physical properties, synthetic utility, and biological activity.

Table 1: Comparative Analysis of Ethyl 3-Oxo-3-Arylpropanoate Derivatives

Key Comparative Insights:

Steric Effects :

- The tetramethylphenyl derivative’s steric bulk may hinder nucleophilic attacks in cyclocondensation reactions (e.g., Biginelli reactions) compared to less substituted analogs like the o-tolyl variant .

- Bulky substituents can reduce enzymatic bioreduction efficiency. For instance, ChKRED12 achieves >99% ee for 2-thienyl analogs but may show lower activity with tetramethylphenyl due to steric constraints .

Electronic Effects: Methyl groups are electron-donating, stabilizing the enol tautomer of the β-keto ester. This contrasts with electron-withdrawing groups (e.g., -NO₂, -CF₃), which enhance electrophilicity at the carbonyl carbon, favoring nucleophilic additions .

Applications :

- Fluorinated derivatives (e.g., 2,4,5-trifluoro-3-methylphenyl) are prioritized in agrochemicals due to increased metabolic stability .

- Nitro-substituted analogs serve as intermediates in explosives or dye synthesis , while the tetramethylphenyl variant may find use in materials science for sterically stabilized ligands.

Synthetic Challenges :

- Synthesis of tetramethylphenyl derivatives requires 2,3,4,5-tetramethylbenzoyl chloride, which is less commercially accessible than simpler aryl chlorides (e.g., tolyl or trifluoromethylbenzoyl chlorides) .

Research Findings and Data

- Bioreduction : Enzymes like ChKRED12 exhibit substrate specificity; activity drops significantly for bulky substituents. For example, the 2-thienyl analog achieves 100% conversion at 100 g/L in 12 hours, whereas bulkier groups may require prolonged reaction times .

- Thermal Stability: Tetrafluorophenyl analogs (e.g., Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate) have a boiling point of 286.7°C, whereas methyl-substituted analogs likely exhibit lower volatility due to increased molecular weight .

- HPLC Retention : Trifluoromethylphenyl derivatives show shorter HPLC retention times (e.g., 0.29 minutes) compared to polar nitro-substituted analogs, indicating higher hydrophobicity .

Biological Activity

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : Approximately 206.24 g/mol

- CAS Number : [51725-82-7]

The compound features a propanoate backbone with a 2,3,4,5-tetramethylphenyl group, which contributes to its unique reactivity and potential biological interactions.

The biological activity of Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate primarily arises from its derivatives. These derivatives are synthesized through various reactions involving the compound and exhibit diverse pharmacological effects. Key mechanisms include:

- Inhibition of Transcription Factors : Some derivatives inhibit transcription factors such as AP-1 and NF-κB, which are pivotal in inflammation and cancer pathways.

- Antiprion Activity : Certain derivatives have shown potential in inhibiting prion diseases, suggesting neuroprotective properties.

- Anti-inflammatory Effects : Preliminary studies indicate that some derivatives may possess anti-inflammatory properties.

Comparative Studies

A comparative analysis of Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate with similar compounds reveals unique aspects of its biological activity:

| Compound Name | Key Biological Activity |

|---|---|

| Ethyl 2-phenylacetoacetate | Antiprion properties |

| Ethyl 4-phenyl-3-ketobutanoate | Inhibition of NF-kB |

| Ethyl 4-phenylacetoacetate | Limited studies on biological activity |

This comparison highlights the specific applications of Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate in synthesizing biologically active pyrazolone derivatives.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of pyrazolone derivatives from this compound. The evaluation showed significant inhibitory effects on prion replication in vitro assays.

- Antimicrobial Activity : Research has indicated that certain derivatives exhibit promising antimicrobial properties against various pathogens. For instance, a derivative demonstrated minimum inhibitory concentration (MIC) values against E. coli and S. aureus, suggesting potential applications in treating infections.

Metabolic Pathways

Ethyl 3-oxo-3-(2,3,4,5-tetramethylphenyl)propanoate participates in metabolic pathways that lead to the formation of bioactive compounds. Its derivatives undergo transformations such as oxidation and reduction reactions that can significantly modify their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.